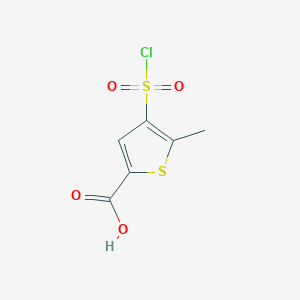

4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid

Overview

Description

The compound “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” likely contains a chlorosulfonyl group and a carboxylic acid group attached to a thiophene ring . It’s important to note that the exact properties of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

While the exact synthesis of “this compound” is not available, chlorosulfonyl compounds are often synthesized by the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid .Molecular Structure Analysis

The molecular structure of “this compound” would likely be a thiophene ring with a chlorosulfonyl group and a carboxylic acid group attached. The exact structure would depend on the positions of these groups on the thiophene ring .Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve the chlorosulfonyl and carboxylic acid groups. For example, chlorosulfonyl groups can react with water to produce toxic gases .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Amino Acids and Derivatives

Microwave-assisted synthesis techniques have facilitated the creation of various 2-aminothiophene-3-carboxylic acid derivatives. These derivatives have further potential in creating compounds like thieno[2,3-d]pyrimidin-4-one and its chloro variant, showcasing the versatility of thiophene carboxylic acids in synthesizing complex molecules (Hesse, Perspicace, & Kirsch, 2007).

Development of Functional Derivatives

The creation of functional derivatives from thiophene, like the synthesis of 4-chloro-3-ethoxycarbonyl-2-methylthiophene, demonstrates the adaptability of thiophene carboxylic acids in forming diverse compounds with potential applications in various fields (Shvedov, Vasil'eva, Romanova, & Grinev, 1973).

Inhibiting Efficiency and Corrosion Study

Thiophene derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been investigated for their efficiency in corrosion inhibition of mild steel in acidic media, indicating their potential in materials science and engineering (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Chemical and Physical Properties Exploration

Spectral and Structural Studies

Research involving 4-methylthiadiazole-5-carboxylic acid, a similar thiophene derivative, focuses on its electronic structure and spectral features, providing insights into the behavior of these compounds under different environmental conditions (Singh et al., 2019).

Polymer Synthesis and Properties

Studies on water-soluble polythiophene carboxylic acids, like poly(3-thiophene acetic acid) and its copolymers, reveal interesting aspects of their solution properties and potential applications in materials science (Kim, Chen, Gong, & Osada, 1999).

Dyeing Performance on Fabrics

Thiophene carboxylic acid derivatives have been used to create dyes with applications in textile industry, showing good fastness properties on fabrics like polyester (Iyun et al., 2015).

Chemical Reactions and Process Optimization

Reaction Mechanisms and Efficiency

Research into the reaction mechanisms of thiophene derivatives, such as the chlorination of methyl 3-hydroxythiophene-2-carboxylate, provides crucial insights into the efficiency and versatility of these compounds in chemical reactions (Corral, Lissavetzky, & Manzanares, 1990).

Automated Reactor Platforms for Synthesis

The integration of batch and flow reactions on a single, automated reactor platform, as demonstrated in the synthesis of 5-methyl-4-propylthiophene-2-carboxylic acid, highlights the potential of automated processes in optimizing the synthesis of thiophene derivatives (Fitzpatrick & Ley, 2016).

Safety and Hazards

Mechanism of Action

Mode of Action

The chlorosulfonyl group is a good leaving group, which means it can be replaced by nucleophiles in a reaction . This could lead to the formation of covalent bonds with amino acids in proteins, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which could also influence the function of target proteins.

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical properties and how it is administered. The carboxylic acid group could potentially increase the compound’s water solubility, which could influence its absorption and distribution in the body. The chlorosulfonyl group could potentially be metabolized to release chloride ions .

Action Environment

The action of the compound could be influenced by various environmental factors, such as pH and the presence of other compounds. For example, the reactivity of the chlorosulfonyl group might be influenced by the pH of the environment .

Properties

IUPAC Name |

4-chlorosulfonyl-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO4S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIRUVOQVJXGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.